molecular formula C9H14N2O4 B6237820 tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 1822518-66-0

tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No. B6237820
CAS RN: 1822518-66-0
M. Wt: 214.2
InChI Key:
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Description

Tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate (TBDC) is a synthetic compound that has been studied for its various applications in scientific research. TBDC is a member of the carbamate family, which includes compounds that are used in various industrial and agricultural applications. TBDC has been studied for its ability to act as a catalyst in various chemical reactions and for its potential to be used in the synthesis of various compounds. TBDC has also been studied for its potential to act as a bioactive compound, with a variety of biochemical and physiological effects.

Scientific Research Applications

Tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate has been studied for its potential applications in scientific research. It has been studied for its ability to act as a catalyst in various chemical reactions, including the synthesis of various compounds. It has also been studied for its potential to act as a bioactive compound, with a variety of biochemical and physiological effects. This compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve signals in the body. This compound has also been studied for its potential to act as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in the body.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate is not well understood. However, it is believed that this compound acts as an inhibitor of the enzymes acetylcholinesterase and tyrosinase. It is thought that this compound binds to the active site of these enzymes, preventing them from performing their normal functions. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve signals in the body. Inhibition of this enzyme can lead to an increase in the levels of the neurotransmitter acetylcholine, which can have a variety of effects on the body. This compound has also been studied for its potential to act as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in the body. Inhibition of this enzyme can lead to a decrease in the production of melanin, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and is available in a variety of forms. This makes it easy to use in a variety of laboratory experiments. Another advantage of this compound is that it is relatively stable and has a long shelf life. This makes it ideal for long-term storage and use in experiments.
A limitation of this compound is that it is relatively expensive to purchase in large quantities. This can make it difficult to use in large-scale experiments. Another limitation of this compound is that it is not always easy to obtain in pure form. This can make it difficult to use in experiments that require precise measurements.

Future Directions

There are a number of potential future directions for tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate. One potential direction is to study its potential applications in drug development. This compound has been studied for its potential to act as an inhibitor of the enzymes acetylcholinesterase and tyrosinase. Further research could be done to investigate the potential of this compound to be used as a drug to treat various diseases and conditions.
Another potential direction is to study the potential of this compound to act as a catalyst in various chemical reactions. This compound has been studied for its ability to act as a catalyst in the synthesis of various compounds. Further research could be done to investigate the potential of this compound to be used as a catalyst in various other chemical reactions.
Finally, further research could be done to investigate the potential of this compound to be used as a bioactive compound. This compound has been studied for its potential to act as an inhibitor of the enzymes acetylcholinesterase and tyrosinase. Further research could be done to investigate the potential of this compound to be used as a bioactive compound with a variety of biochemical and physiological effects.

Synthesis Methods

Tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate can be synthesized in a number of ways. The most common method is the reaction of tert-butyl bromide with 2,5-dioxopyrrolidin-3-ylcarbamate in the presence of a base such as sodium hydroxide. This reaction produces this compound in a yield of approximately 90%. Another method involves the reaction of tert-butyl alcohol with 2,5-dioxopyrrolidin-3-ylcarbamate in the presence of a base such as sodium hydroxide. This reaction produces this compound in a yield of approximately 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate can be achieved through a multi-step reaction pathway involving the protection of an amine group, formation of a cyclic imide, and subsequent carbamate formation.", "Starting Materials": [ "tert-butylamine", "succinic anhydride", "phosgene", "triethylamine", "diethyl ether", "sodium bicarbonate", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Protection of tert-butylamine", "tert-butylamine is reacted with succinic anhydride in the presence of triethylamine and diethyl ether to form tert-butyl N-succinimidylcarbamate.", "Step 2: Formation of cyclic imide", "tert-butyl N-succinimidylcarbamate is reacted with sodium bicarbonate in methanol to form the cyclic imide, N-(2,5-dioxopyrrolidin-3-yl)succinimide.", "Step 3: Carbamate formation", "N-(2,5-dioxopyrrolidin-3-yl)succinimide is reacted with phosgene in the presence of triethylamine to form tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate.", "Step 4: Purification", "The crude product is purified by recrystallization from methanol and washed with hydrochloric acid and sodium hydroxide solutions to remove any impurities." ] }

CAS RN

1822518-66-0

Molecular Formula

C9H14N2O4

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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